Comparative Inhibition of Bax/Bcl-2 and Bax/Bcl-xL Heterodimerization: Wild-Type vs. Bad and Bcl-2 BH3 Peptides
The Bax BH3 peptide (55-74), wild type, potently inhibits both Bax/Bcl-2 and Bax/Bcl-xL interactions, with IC50 values of 15 μM and 9.5 μM, respectively. In contrast, the Bad BH3 peptide only inhibits Bax/Bcl-xL (IC50 <9.5 μM) and fails to disrupt Bax/Bcl-2, while the Bcl-2 BH3 peptide shows negligible activity against both targets [1].
| Evidence Dimension | Inhibition of Bax/Bcl-2 heterodimerization |
|---|---|
| Target Compound Data | IC50 = 15 μM |
| Comparator Or Baseline | Bad BH3 peptide: No inhibition; Bcl-2 BH3 peptide: No inhibition |
| Quantified Difference | Wild-type Bax BH3 is uniquely active against Bax/Bcl-2; Bad and Bcl-2 BH3 peptides are inactive. |
| Conditions | In vitro interaction assay using GST-Bax and in vitro translated 35S-Bcl-2. |
Why This Matters
Demonstrates that the wild-type Bax BH3 peptide is essential for disrupting Bax/Bcl-2 heterodimers, a key step in apoptosis initiation, which cannot be achieved with Bad or Bcl-2 BH3 peptides.
- [1] Shangary S, Johnson DE. Peptides derived from BH3 domains of Bcl-2 family members: a comparative analysis of inhibition of Bcl-2, Bcl-xL and Bax oligomerization, induction of cytochrome c release, and activation of cell death. Biochemistry. 2002;41(30):9485-9495. View Source
